molecular formula C20H24Cl2N2O2S B11497715 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

Cat. No.: B11497715
M. Wt: 427.4 g/mol
InChI Key: VJJDWGQRFPRZIL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride and the piperazine ring.

    Attachment of the sulfonyl group: The sulfonyl group can be attached through a sulfonylation reaction using 5-isopropyl-2-methylbenzenesulfonyl chloride and the piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit specific enzymes or proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
  • 1-(2,5-Dichlorophenyl)-4-[(4-isopropyl-2-methylphenyl)sulfonyl]piperazine
  • 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-3-methylphenyl)sulfonyl]piperazine

Uniqueness

1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24Cl2N2O2S

Molecular Weight

427.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)19-13-17(21)6-7-18(19)22/h4-7,12-14H,8-11H2,1-3H3

InChI Key

VJJDWGQRFPRZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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